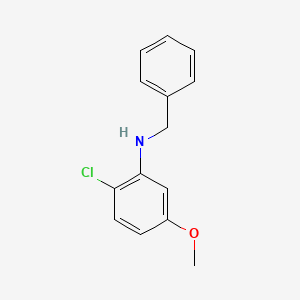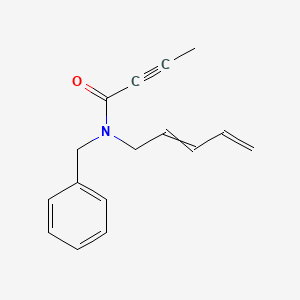![molecular formula C6H10O6 B14236547 (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal CAS No. 393835-56-8](/img/structure/B14236547.png)
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal is a complex organic compound with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reactions. Large-scale synthesis might also employ continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols.
科学的研究の応用
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism by which (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes, altering their activity and influencing metabolic processes.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic acid: Similar in structure but differs in the presence of carboxylic acid groups.
(2R,3R)-Dihydroquercetin: Shares the dihydroxy functional groups but has a different core structure.
Uniqueness
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal is unique due to its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups
特性
CAS番号 |
393835-56-8 |
|---|---|
分子式 |
C6H10O6 |
分子量 |
178.14 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxy-3-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxypropanal |
InChI |
InChI=1S/C6H10O6/c7-1-4(2-8)12-6(11)5(10)3-9/h1,3-6,8,10-11H,2H2/t4-,5+,6+/m0/s1 |
InChIキー |
MZSHRGPCOAAZPA-KVQBGUIXSA-N |
異性体SMILES |
C([C@H](C=O)O[C@H]([C@@H](C=O)O)O)O |
正規SMILES |
C(C(C=O)OC(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
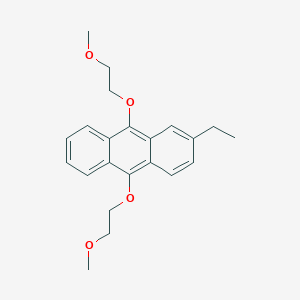
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
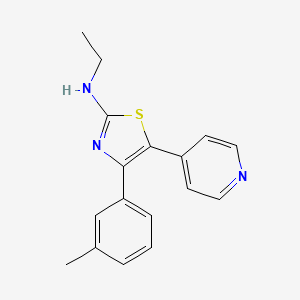
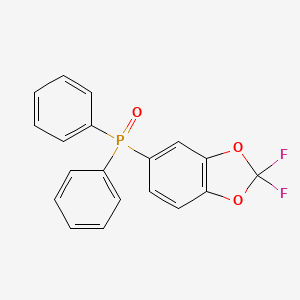
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
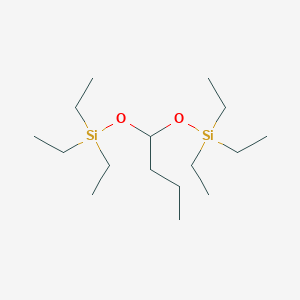
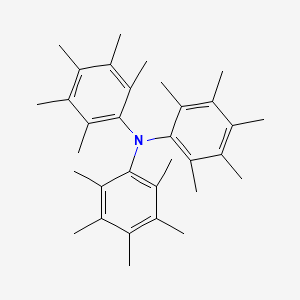
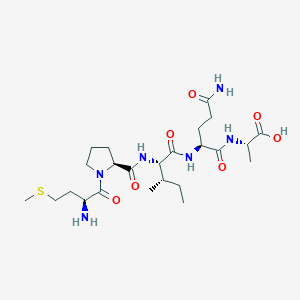
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
